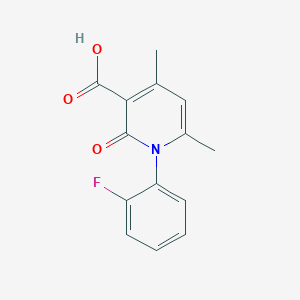
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It features a pyrrol-2-one core substituted with various functional groups, including a chlorobenzoyl group, a hydroxyphenyl group, and a methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Chlorobenzoyl Group: This step often involves the use of 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to facilitate the acylation reaction.
Hydroxylation and Phenyl Substitution: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction, using a phenol derivative and appropriate catalysts.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.
科学研究应用
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition, signal transduction, and cellular metabolism.
作用机制
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or signaling proteins.
Cellular Metabolism: The compound may affect cellular metabolism by altering the activity of metabolic enzymes or transporters.
相似化合物的比较
Similar Compounds
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: This compound differs by having a methoxy group instead of a hydroxy group on the phenyl ring.
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-ethoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-27-11-10-22-17(12-4-8-15(23)9-5-12)16(19(25)20(22)26)18(24)13-2-6-14(21)7-3-13/h2-9,17,23-24H,10-11H2,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAIXBNWXJMLQG-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5258898.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5258928.png)
![3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5258929.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5258936.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5258956.png)
![1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B5258969.png)
![methyl 2-[(5E)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5258979.png)
![2,2,2-trifluoro-N-{2-[(pyridin-3-ylacetyl)amino]ethyl}acetamide](/img/structure/B5258983.png)

![[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]acetic acid](/img/structure/B5258997.png)
![2-[(3-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5259003.png)

![(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5259016.png)
